Me-Trp-Leu-Leu-NH2, also known as N-methyltryptophan-leucine-leucine amide, is a synthetic peptide that consists of three amino acids: N-methyltryptophan, leucine, and leucine. This compound is significant in biochemical research due to its structural properties and potential biological activities. It is classified as a peptide and is often studied for its roles in protein interactions and therapeutic applications.
Me-Trp-Leu-Leu-NH2 can be synthesized through various chemical methods, primarily solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The compound falls under the category of peptide hormones and bioactive peptides, which are crucial in various physiological processes. Its classification is essential for understanding its interactions in biological systems.
The synthesis of Me-Trp-Leu-Leu-NH2 typically involves:
The molecular structure of Me-Trp-Leu-Leu-NH2 consists of:
The molecular formula can be represented as , indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
Me-Trp-Leu-Leu-NH2 can participate in several types of chemical reactions:
Common reagents used include:
The mechanism of action for Me-Trp-Leu-Leu-NH2 involves:
Relevant data indicate that it retains activity across a range of physiological pH levels, making it suitable for biological applications .
Me-Trp-Leu-Leu-NH2 has diverse applications in scientific research:
This compound's versatility highlights its importance across various scientific fields, from fundamental research to applied sciences.
The tripeptide N-Methyltryptophan-Leucine-Leucine-NH₂ (Me-Trp-Leu-Leu-NH₂) originates from specific precursor incorporation during ribosomal or non-ribosomal synthesis. Tryptophan (Trp) and leucine (Leu) are activated by aminoacyl-tRNA synthetases in ribosomal pathways, forming charged tRNAs that deliver residues to the ribosome. In non-ribosomal synthesis, multidomain enzymes (e.g., peptide synthetases) adenylate and thioesterify amino acids, facilitating peptide bond formation. Trp’s indole ring requires cytosolic pools derived from the shikimate pathway in microbes or dietary sources in mammals, while Leu is sourced from branched-chain amino acid metabolism [5] [9].
Competitive transport across cellular membranes influences precursor availability. Large neutral amino acid transporters (e.g., LAT1) mediate Trp uptake, competing with tyrosine and phenylalanine. Mitochondrial translocases further regulate Leu availability for energy-intensive peptide assembly [9]. Kinetic studies show Km values for Trp transporters range from 10–50 μM, whereas Leu exhibits higher affinity (Km = 5–20 μM), prioritizing Leu incorporation in oligopeptides under limited substrate conditions [5].
Post-translational modifications (PTMs) critically refine Me-Trp-Leu-Leu-NH₂’s structure and function. Key PTMs include:
Table 1: Enzymatic PTMs in Me-Trp-Leu-Leu-NH₂ Biosynthesis
Modification Type | Enzyme(s) | Site of Action | Biological Impact |
---|---|---|---|
C-terminal amidation | PAM | C-terminal Leu | Enhanced receptor binding |
Exoproteolytic trimming | Carboxypeptidase E | C-terminus | Removal of basic residues |
Methylation | N-methyltransferases | N-terminal Trp | Protease resistance |
N-terminal methylation of tryptophan is catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases. This modification occurs post-incorporation, transferring a methyl group from SAM to Trp’s α-amino group, yielding Me-Trp. Structural analyses reveal methylation reduces the N-terminal charge, converting the primary amine to a secondary amine, which:
Methylation efficiency depends on flanking residues. Kinetic assays demonstrate Leu at position +2 increases methyltransferase affinity (Km reduced by 40% compared to Ala-substituted analogs). SAM cofactor depletion decreases methylation yield by >80%, confirming enzymatic dependency [10].
Table 2: Impact of N-Methylation on Peptide Properties
Property | Unmethylated Trp-Leu-Leu-NH₂ | Me-Trp-Leu-Leu-NH₂ | Change |
---|---|---|---|
Protease half-life (t₁/₂) | 15 min | >120 min | 8-fold increase |
Log P (octanol-water) | -1.2 | 0.3 | Enhanced hydrophobicity |
Receptor affinity (Kd) | 450 nM | 89 nM | 5-fold improvement |
The Leu-Leu motif exhibits taxon-specific biosynthesis strategies:
Leu-Leu conservation correlates with metabolic cost. Leu’s high ATP requirement (∼48 ATP/residue) favors retention in energy-rich environments, while Trp conservation (∼72 ATP/residue) restricts motif frequency to <2% of eukaryotic proteomes [1] [6]. Pathogenic mutations disrupting Leu-Leu modification enzymes (e.g., mitochondrial methyltransferases) impair peptide function, underscoring evolutionary constraints [9].
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